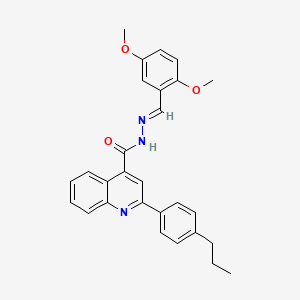![molecular formula C23H28ClN3O3 B5752564 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide, commonly known as CEP-1347, is a small molecule that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease (PD). CEP-1347 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation.
Mecanismo De Acción
CEP-1347 selectively inhibits the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. In N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide, JNK activation has been implicated in the degeneration of dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that plays a key role in motor function.
Biochemical and Physiological Effects:
CEP-1347 has been shown to reduce JNK activation and protect dopaminergic neurons from cell death in animal models of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. In addition, CEP-1347 has been shown to improve motor function in these animals. In clinical trials, CEP-1347 has been shown to be safe and well-tolerated, although its efficacy in improving motor function in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide patients has been inconsistent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CEP-1347 in lab experiments is its selectivity for the JNK signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using CEP-1347 is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be explored with CEP-1347. One potential direction is to investigate the effects of CEP-1347 in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease. Another direction is to explore the potential of combining CEP-1347 with other drugs or therapies to enhance its efficacy in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. Finally, further studies are needed to elucidate the precise mechanisms by which CEP-1347 exerts its neuroprotective effects, which could lead to the development of more targeted therapies for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide and other neurodegenerative diseases.
Métodos De Síntesis
CEP-1347 can be synthesized through a multi-step process starting with 3-chloro-4-nitroaniline and 3-ethoxybenzoyl chloride. The intermediate product is then reacted with isobutyryl chloride and piperazine to yield the final product.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide and other neurodegenerative diseases. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from cell death and improve motor function in animal models of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. Clinical trials have also been conducted to evaluate the safety and efficacy of CEP-1347 in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide patients, although the results have been mixed.
Propiedades
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-30-19-7-5-6-17(14-19)22(28)25-18-8-9-21(20(24)15-18)26-10-12-27(13-11-26)23(29)16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXTJUGWLHMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)



![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)


![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)


![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)